(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethanesulfonic acid and a phenyl ester group, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro-methanesulfonic acid 4-formyl-3-hydroxy-phenyl ester typically involves the esterification of 4-formyl-3-hydroxy-phenol with trifluoromethanesulfonic acid. This reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or a Lewis acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trifluoro-methanesulfonic acid 4-formyl-3-hydroxy-phenyl ester involves its reactivity with various molecular targets. The trifluoromethanesulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The phenyl ester group can undergo nucleophilic attack, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
- Trifluoro-methanesulfonic acid 2-methoxy-4-formyl-6-nitro-phenyl ester
- (4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties.
Eigenschaften
Molekularformel |
C8H5F3O5S |
---|---|
Molekulargewicht |
270.18 g/mol |
IUPAC-Name |
(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5F3O5S/c9-8(10,11)17(14,15)16-6-2-1-5(4-12)7(13)3-6/h1-4,13H |
InChI-Schlüssel |
MPBBYVVHPSVLBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)O)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.